REACTION_CXSMILES
|
N[C@@H]1CCCC[C@H]1N.C(=O)([O-])[O-].[K+].[K+].[N:15]1[CH:20]=[CH:19][CH:18]=[C:17]([N:21]2[CH2:25][CH2:24][NH:23][C:22]2=[O:26])[CH:16]=1.Br[C:28]1[CH:37]=[CH:36][C:35]2[C:30](=[CH:31][CH:32]=[CH:33][CH:34]=2)[CH:29]=1>C(Cl)(Cl)Cl.[Cu](I)I.CO.O1CCOCC1>[CH:34]1[C:35]2[C:30](=[CH:29][CH:28]=[CH:37][CH:36]=2)[CH:31]=[CH:32][C:33]=1[N:23]1[CH2:24][CH2:25][N:21]([C:17]2[CH:16]=[N:15][CH:20]=[CH:19][CH:18]=2)[C:22]1=[O:26] |f:1.2.3|
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)N1C(NCC1)=O
|
Name
|
|
Quantity
|
126 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC2=CC=CC=C2C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
10 mg
|
Type
|
reactant
|
Smiles
|
N[C@H]1[C@@H](CCCC1)N
|
Name
|
|
Quantity
|
169 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
10 mg
|
Type
|
catalyst
|
Smiles
|
[Cu](I)I
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
previously purged with argon (10 minutes)
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was purged with argon for 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a celite bed
|
Type
|
WASH
|
Details
|
the bed was washed with chloroform
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated
|
Type
|
CUSTOM
|
Details
|
purification by column chromatography (using silica gel of mesh size of 60-120, 20% ethyl acetate in hexane as eluent)
|
Name
|
|
Type
|
product
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)N1C(N(CC1)C=1C=NC=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48 mg | |
YIELD: PERCENTYIELD | 28% | |
YIELD: CALCULATEDPERCENTYIELD | 27.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |